4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine
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Overview
Description
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is an organic compound that features a fluorine atom, an imidazole ring, and a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted phenylamine derivatives.
Scientific Research Applications
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(1H-imidazol-2-yl)pyridine
- 4-Fluoro-2-(1H-imidazol-2-yl)phenol
Uniqueness
4-Fluoro-2-(1H-imidazol-2-YL)-phenylamine is unique due to its specific combination of a fluorine atom and an imidazole ring attached to a phenylamine structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
4-fluoro-2-(1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H8FN3/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
GHJAVFWBPIHTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC=CN2)N |
Origin of Product |
United States |
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